2-[4-(Tert-butyl)phenoxy]-5-methylphenylamine
Description
2-[4-(Tert-butyl)phenoxy]-5-methylphenylamine is a substituted phenylamine derivative featuring a phenoxy group at the 2-position of the aromatic ring, with a tert-butyl substituent at the para position of the phenoxy moiety. The 5-methyl group on the phenylamine core contributes to its steric and electronic properties.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-5-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-12-5-10-16(15(18)11-12)19-14-8-6-13(7-9-14)17(2,3)4/h5-11H,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUVQJOBQOOQJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=C(C=C2)C(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Tert-butyl)phenoxy]-5-methylphenylamine typically involves the condensation of phenol with tert-butyl chloride, followed by alkylation and amination reactions . The process begins with the reaction of phenol with tert-butyl chloride in the presence of a strong acid catalyst, such as sulfuric acid, to form 4-tert-butylphenol. This intermediate is then subjected to further alkylation with methyl iodide to introduce the methyl group. Finally, the phenoxy group is introduced through a nucleophilic substitution reaction with 4-tert-butylphenol and 5-methylphenylamine.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the overall cost.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Tert-butyl)phenoxy]-5-methylphenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-[4-(Tert-butyl)phenoxy]-5-methylphenylamine is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Utilized in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-[4-(Tert-butyl)phenoxy]-5-methylphenylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tert-butyl and phenoxy groups enhances its binding affinity and specificity towards certain targets. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Boronic Acid Derivatives ()
The study in highlights two boronic acid derivatives:
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid
- [4-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid
These compounds share a phenoxy-methyl-phenyl backbone with 2-[4-(Tert-butyl)phenoxy]-5-methylphenylamine but differ in their functional groups:
- Boronic acid vs. Phenylamine : The boronic acid group (-B(OH)₂) enables covalent interactions with biological targets (e.g., HDAC enzymes), while the phenylamine group (-NH₂) may engage in hydrogen bonding or act as a weak base.
Trifluoromethyl-Substituted Analog ()
The compound 2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)phenylamine shares a phenylamine-phenoxy scaffold with the target compound but differs in substituents:
- Trifluoromethyl (-CF₃) vs. Tert-butyl (-C(CH₃)₃) : The CF₃ group is electron-withdrawing, reducing electron density on the aromatic ring, whereas the tert-butyl group is electron-donating. This difference may alter solubility, reactivity, or binding interactions.
- Methoxy (-OCH₃) vs.
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Key Substituents | Reported Activity (IC₅₀/EC₅₀) |
|---|---|---|---|---|
| This compound | ~269.4 (calculated) | Phenylamine, phenoxy | 4-tert-butyl, 5-methyl | Not available |
| [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | ~316.2 (calculated) | Boronic acid, phenoxy | 4-(2-methoxyethyl) | 1 µM (appressorium inhibition) |
| 2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)phenylamine | ~325.3 (calculated) | Phenylamine, phenoxy, trifluoromethyl | 2-methoxy, 4-methyl, 5-CF₃ | Not available |
Research Findings and Implications
- Substituent-Driven Activity: The boronic acid derivatives () demonstrate that substituents like 2-methoxyethyl enhance antifungal activity, likely through improved target binding or solubility . For this compound, the tert-butyl group may optimize lipophilicity for CNS penetration or protein binding, though experimental validation is needed.
- Electron Effects : The trifluoromethyl group in the analog () introduces steric and electronic constraints distinct from tert-butyl, suggesting tailored applications in environments requiring electron-deficient aromatic systems .
Biological Activity
Overview
2-[4-(Tert-butyl)phenoxy]-5-methylphenylamine is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features contribute to its biological activity, making it a subject of numerous studies aimed at understanding its potential therapeutic applications.
Chemical Structure
The compound can be described structurally as follows:
- Core Structure : An aniline derivative with a tert-butyl group and a phenoxy moiety.
- Molecular Formula : CHNO
This structure allows for various interactions with biological targets, influencing its activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function through:
- Enzyme Inhibition : It can inhibit enzymes involved in neurotransmitter metabolism, potentially affecting levels of dopamine and serotonin.
- Receptor Modulation : The compound may act as a ligand for histamine receptors, which are implicated in various neurological processes .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although detailed mechanisms remain to be fully elucidated .
- Neuroprotective Effects : The compound has shown promise in neuroprotection studies, particularly in models of neurodegeneration .
- Anticancer Potential : Investigations into its anticancer properties are ongoing, with some evidence suggesting it may inhibit cancer cell proliferation .
Case Studies and Experimental Data
- Neuroprotection Studies :
-
Antimicrobial Testing :
- A series of tests revealed that the compound exhibited significant activity against certain bacterial strains, indicating its potential as an antimicrobial agent .
- Histamine Receptor Interaction :
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Tert-butyl group, phenoxy moiety | Neuroprotective, antimicrobial |
| 2-Benzylphenol | Lacks aniline moiety | Antimicrobial but less neuroprotective |
| Benproperine | Similar structure but different activities | Analgesic properties |
Q & A
Q. How can researchers validate the reproducibility of tert-butylphenoxy amine synthesis across laboratories?
- Methodological Answer :
- Round-Robin Testing : Distribute standardized protocols to multiple labs and compare yields/purity via interlaboratory studies.
- DoE (Design of Experiments) : Use response surface methodology (RSM) to identify critical factors (e.g., catalyst loading, reaction time) affecting reproducibility .
- Open Data Platforms : Share raw NMR/HRMS data in repositories like PubChem to enable cross-validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
